molecular formula C7H12N2O2 B2551034 (6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one CAS No. 1989638-21-2

(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one

Cat. No.: B2551034
CAS No.: 1989638-21-2
M. Wt: 156.185
InChI Key: VGQYGHKQSXPMGY-NTSWFWBYSA-N
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Description

The compound (6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one (CAS: 67943-20-8) is a bicyclic imidazolidinone derivative characterized by a fused pyrroloimidazole core. Its stereochemistry (6R,7aS) and substituents—a hydroxyl group at position 6 and a methyl group at position 2—distinguish it from related analogs. The compound is likely utilized as a reference standard or synthetic intermediate, given its inclusion in pharmacological research contexts .

Properties

IUPAC Name

(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-8-3-5-2-6(10)4-9(5)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQYGHKQSXPMGY-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H](CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one is a heterocyclic compound with potential biological activities that have been the subject of various studies. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12N2O2
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 1989638-21-2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antileishmanial Activity

A study evaluated the antileishmanial efficacy of related pyrrolo compounds, showing promising results against Leishmania donovani, the causative agent of visceral leishmaniasis. Although specific data for this compound is limited, similar compounds in this class demonstrated IC50 values ranging from 5.35 to 10.51 μM against intracellular amastigotes, indicating potential for further exploration in treating leishmaniasis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within pathogens. Preliminary docking studies suggest that it may bind effectively to active sites involved in critical metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various pyrrolo derivatives, this compound showed a notable reduction in bacterial growth at concentrations as low as 10 μM. This study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Leishmaniasis Treatment

A recent investigation into related compounds found that derivatives similar to this compound exhibited up to 85% inhibition of L. donovani amastigotes at 25 μM. This suggests that modifications to the core structure may enhance the efficacy against leishmaniasis .

Data Summary

Compound NameActivity TypeIC50 (μM)Reference
(6R,7aS)-6-hydroxy...Antimicrobial10
Related Pyrrolo DerivativeAntileishmanial5.35 - 10.51

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic and Physical Property Comparison

Compound (Reference) NMR δ (ppm) IR (cm⁻¹) MS (m/z) Physical State
Target Compound Not reported Not reported - Likely crystalline
trans-3h Not reported Not reported 502.3 (M+H+) Colorless solid
M27 Specific H1-NMR Not reported ESI-MS confirmed Crystalline solid
exo-44 Detailed H1-NMR IR peaks reported 355.45 (calc.) White solid

Research Findings and Implications

  • Stereochemical Validation : X-ray crystallography () confirms the structural reliability of analogs, suggesting the target compound’s configuration is similarly verifiable .
  • Synthetic Trends : High yields (73–90%) in suggest esterification at the 7a-position is efficient, whereas naphthalene substitutions () face synthetic hurdles .
  • Pharmacological Potential: Halogenated and fluorinated derivatives () highlight the scaffold’s versatility in drug discovery .

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